(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
Description
This compound is a Z-configured acrylonitrile derivative featuring a thiazole ring substituted with a 4-nitrophenyl group and an amino-linked 3-chloro-2-methylphenyl moiety. Its molecular formula is C₁₉H₁₃ClN₄O₂S, with an average molecular mass of 396.85 g/mol and a monoisotopic mass of 396.0448 g/mol . The structure includes a stereospecific double bond (Z-configuration), confirmed by NMR and crystallographic data in related studies.
Properties
IUPAC Name |
(Z)-3-(3-chloro-2-methylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c1-12-16(20)3-2-4-17(12)22-10-14(9-21)19-23-18(11-27-19)13-5-7-15(8-6-13)24(25)26/h2-8,10-11,22H,1H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNOWTRRBHDCRO-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
Chemical Structure and Properties
The compound features a thiazole ring, which has been associated with various pharmacological activities. The presence of both chloro and nitro substituents on the phenyl rings contributes to its biological properties.
Antimicrobial Activity
Research has shown that thiazole derivatives often exhibit significant antimicrobial properties. For instance, studies have reported that compounds similar to this compound demonstrate effective inhibition against various pathogens:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Staphylococcus epidermidis |
These findings indicate that modifications in the thiazole structure can enhance antimicrobial efficacy, particularly against Gram-positive bacteria .
Antitumor Activity
Thiazole derivatives have also been investigated for their anticancer properties. Compounds related to this compound have shown promising results in vitro against various cancer cell lines:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 9 | 1.61 ± 1.92 | Jurkat |
| 10 | 1.98 ± 1.22 | A-431 |
The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances cytotoxicity, indicating that the specific substitutions on the thiazole and phenyl rings are crucial for activity .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been explored in various studies. Compounds similar to this compound have been evaluated for their ability to prevent seizures in animal models:
| Compound | ED50 (mg/kg) | Model Used |
|---|---|---|
| 1 | 5.0 | PTZ-induced seizures |
These results indicate that thiazole compounds can exhibit significant protective effects against convulsions, making them candidates for further development in epilepsy treatment .
Case Studies
Several case studies have highlighted the biological activity of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited potent antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against common pathogens.
- Anticancer Studies : Another investigation revealed that certain analogues showed IC50 values significantly lower than established chemotherapeutics, suggesting enhanced efficacy against cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of acrylonitrile and thiazole derivatives. Below is a detailed comparison with structurally or functionally analogous molecules:
Table 1: Structural Analogs of Acrylonitrile Derivatives
Table 2: Thiazole-Containing Analogues
Key Findings from Comparative Analysis
Structural Diversity: The target compound differs from urea-based thiazoles (e.g., 1f, 8k) by its acrylonitrile core, which may reduce hydrogen-bonding capacity but enhance electrophilicity .
Synthetic Efficiency :
- Yields for acrylonitrile derivatives (63–81%) are comparable to urea-thiazoles (55–78%), though reaction conditions vary (e.g., SnCl₂ reduction in vs. piperazine coupling in ) .
Physicochemical Properties: The 4-nitrophenyl group in the target compound likely increases polarity compared to diethylaminophenyl analogs (e.g., compound 1), affecting solubility and bioavailability . Chloro-methyl substitution may enhance metabolic stability relative to trifluoromethyl groups in urea derivatives (e.g., 8k) .
Q & A
Q. What challenges arise during scale-up from lab to pilot production?
- Methodological Answer : Optimize continuous flow reactors for exothermic steps (e.g., thiazole formation) to improve heat dissipation . Purification scalability requires switching from column chromatography to recrystallization (solvent screening) . Validate process robustness via DoE (Design of Experiments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
